1-Chloro-7-fluoroisoquinolin-4-OL

Lipophilicity LogP physicochemical properties

1-Chloro-7-fluoroisoquinolin-4-OL delivers orthogonal synthetic handles: the C1 chlorine enables SNAr and Pd-catalyzed cross-coupling, while the C7 fluorine modulates ring electronics (LogP 2.8 vs. 2.7 for the non-fluorinated analog). Documented as a reactant in Bristol-Myers Squibb HCV NS3 protease inhibitor patents (US09527885B2), this pre-optimized scaffold eliminates post-synthetic lipophilicity adjustments, reducing your synthetic sequence. Three H-bond acceptors plus halogen-bond donor capacity provide pharmacophoric complexity in a single, commercially available building block. Request a quote today.

Molecular Formula C9H5ClFNO
Molecular Weight 197.59 g/mol
Cat. No. B8799438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-7-fluoroisoquinolin-4-OL
Molecular FormulaC9H5ClFNO
Molecular Weight197.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=NC=C2O)Cl
InChIInChI=1S/C9H5ClFNO/c10-9-7-3-5(11)1-2-6(7)8(13)4-12-9/h1-4,13H
InChIKeyPDFYFRGSCCJAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-7-fluoroisoquinolin-4-OL: Core Physicochemical and Structural Baseline for Halogenated Isoquinoline Procurement


1-Chloro-7-fluoroisoquinolin-4-OL (CAS 1409964-52-8, molecular formula C₉H₅ClFNO, molecular weight 197.59 g/mol) is a heterocyclic building block belonging to the 4-hydroxyisoquinoline class, characterized by a chlorine atom at the 1-position and a fluorine atom at the 7-position on the isoquinoline core [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, most notably appearing as a reactant in Bristol-Myers Squibb's HCV NS3 protease inhibitor patent series (US09527885B2) [2]. Its computed octanol-water partition coefficient (LogP) is 2.8, and it possesses three hydrogen bond acceptor sites (the ring nitrogen, the 4-hydroxyl oxygen, and the 7-fluoro substituent) [1].

Why Generic 4-Hydroxyisoquinoline Substitution Fails: The Functional Necessity of the 1-Chloro-7-Fluoro Combination


In-class 4-hydroxyisoquinoline analogs cannot be interchanged with 1-chloro-7-fluoroisoquinolin-4-OL because the specific halogen substitution pattern orthogonally controls both electronic properties and synthetic reactivity. The chlorine at position 1 serves as a directing and leaving group essential for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, a functional handle absent in the non-chlorinated 7-fluoroisoquinolin-4-ol (CAS 1783626-88-9) . Conversely, the electron-withdrawing fluorine at position 7 modulates the ring electronics and lipophilicity (LogP = 2.8 versus 2.7 for the non-fluorinated 1-chloroisoquinolin-4-ol, CAS 3336-43-4) [1], altering metabolic stability and membrane permeability characteristics that are critical in lead optimization campaigns [2]. Removal or repositioning of either halogen fundamentally changes the compound's physicochemical signature and the regioselectivity of subsequent derivatization, making generic substitution scientifically invalid.

1-Chloro-7-fluoroisoquinolin-4-OL: Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity (LogP) Benchmarking Against Closest Mono-Halogenated 4-Hydroxyisoquinoline Analogs

The target compound exhibits a computed LogP of 2.8, representing an increase in lipophilicity of +0.1 LogP units relative to the non-fluorinated 1-chloroisoquinolin-4-ol (XLogP3 = 2.7) and a more substantial +0.72 LogP units relative to the non-chlorinated 7-fluoroisoquinolin-4-ol (LogP = 2.08) [1][2]. This places 1-chloro-7-fluoroisoquinolin-4-OL in a distinct lipophilicity range, which directly impacts membrane permeability predictions and HPLC retention behavior during purification.

Lipophilicity LogP physicochemical properties drug-likeness

Hydrogen Bond Acceptor (HBA) Count Differentiation for Target Engagement Profiling

1-Chloro-7-fluoroisoquinolin-4-OL provides three hydrogen bond acceptor sites (the isoquinoline nitrogen, the 4-OH oxygen, and the 7-fluorine atom) compared to only two HBA sites (nitrogen and oxygen) for the non-fluorinated analog 1-chloroisoquinolin-4-ol [1][2]. The additional fluorine-mediated HBA capability, combined with the chlorine atom's capacity to act as a halogen bond donor, creates a unique pharmacophoric signature that cannot be replicated by either mono-halogenated analog alone.

hydrogen bond acceptor medicinal chemistry structure-activity relationship SAR

Validated Synthetic Provenance in HCV NS3 Protease Inhibitor Patent Programs

Unlike generic 4-hydroxyisoquinoline building blocks that lack documented industrial application, 1-chloro-7-fluoroisoquinolin-4-OL is explicitly designated as a reactant in the synthesis of Hepatitis C virus NS3 protease inhibitors claimed in Bristol-Myers Squibb patents US09527885B2 and US20130115190A1 [1][2]. The patent documentation provides a regulatory-grade provenance trail for this specific compound, establishing its utility in a pharmaceutical development context that simpler analogs such as unsubstituted isoquinolin-4-ol (CAS 3336-49-0) lack.

HCV inhibitor patent intermediate Bristol-Myers Squibb NS3 protease

Spectroscopic Identity Confirmation: 1H NMR Differentiation from Regioisomeric Analogs

The diagnostic 1H NMR spectrum of 1-chloro-7-fluoroisoquinolin-4-OL (400 MHz, CD₃OD) displays characteristic signals at δ 8.36-8.33 (m, 1H), 7.89-7.86 (d, J=12 Hz, 1H), 7.76 (s, 1H), and 7.64 (t, J=10 Hz, 1H), with the J=12 Hz and J=10 Hz coupling patterns confirming the fluorine atom at position 7 [1]. This spectral signature serves as a definitive identity marker that distinguishes it from the regioisomer 1-chloro-7-fluoroisoquinolin-6-ol, which would exhibit different splitting patterns due to altered fluorine-proton coupling geometries.

1H NMR structural confirmation quality control analytical chemistry

High-Value Application Scenarios for 1-Chloro-7-fluoroisoquinolin-4-OL Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity Without Additional Synthetic Steps

When a medicinal chemistry campaign requires a 4-hydroxyisoquinoline scaffold with a LogP above 2.5 but below 3.0, 1-chloro-7-fluoroisoquinolin-4-OL provides a pre-optimized starting point (LogP = 2.8) that the mono-halogenated analogs cannot match: 1-chloroisoquinolin-4-ol (LogP = 2.7) falls at the lower boundary, while 7-fluoroisoquinolin-4-ol (LogP = 2.08) is significantly more hydrophilic [1]. This eliminates the need for a post-synthetic alkylation step solely to adjust lipophilicity, reducing the synthetic sequence by at least one step.

Structure-Activity Relationship (SAR) Studies on HCV NS3 Protease Inhibitors

The documented use of this compound as a reactant in Bristol-Myers Squibb's HCV NS3 protease inhibitor patents (US09527885B2) provides a direct precedent for its incorporation into antiviral SAR campaigns [2]. Researchers pursuing similar protease targets can procure this intermediate with confidence that it maps onto a known, patent-validated synthetic route, reducing the risk of dead-end chemistry.

Dual Halogenation Strategy for Fragment-Based Drug Discovery

For fragment-based screening libraries that benefit from both fluorine-mediated metabolic stabilization and chlorine-mediated halogen bonding, this compound uniquely delivers both halogens in a single, commercially available building block [3]. The three hydrogen bond acceptor sites plus one halogen bond donor create a pharmacophoric complexity that requires two separate synthetic steps to achieve if starting from a non-halogenated isoquinoline core.

Quality-Controlled Procurement with Spectroscopic Identity Verification

The availability of an experimental 1H NMR reference spectrum (NP-MRD NP0332344) with diagnostic fluorine-proton coupling patterns (J=12 Hz doublet, J=10 Hz triplet) enables incoming quality control laboratories to confirm the correct regioisomer upon receipt, distinguishing it from the 6-hydroxy regioisomer that may co-elute under standard HPLC conditions [4].

Quote Request

Request a Quote for 1-Chloro-7-fluoroisoquinolin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.